molecular formula C7H14N2O B2680995 3,5,6-Trimethylpiperazin-2-one CAS No. 84688-49-3

3,5,6-Trimethylpiperazin-2-one

Cat. No.: B2680995
CAS No.: 84688-49-3
M. Wt: 142.202
InChI Key: LMUBSPZMKUPTFS-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpiperazin-2-one is a heterocyclic compound belonging to the piperazinone family, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. Piperazinones are widely studied for their pharmacological relevance, including applications in central nervous system disorders, antiparasitic agents, and enzyme inhibition .

Properties

IUPAC Name

3,5,6-trimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-4-5(2)9-7(10)6(3)8-4/h4-6,8H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUBSPZMKUPTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on factors like cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce demethylated compounds.

Scientific Research Applications

3,5,6-Trimethylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The 3,5,6-trimethyl isomer (hypothetical) likely exhibits greater steric hindrance compared to the 3,3,6-trimethyl derivative (). This could reduce its binding affinity to flat enzymatic pockets but enhance metabolic stability . Aromatic vs. In contrast, alkyl-substituted analogs (e.g., methyl groups) prioritize hydrophobicity and membrane permeability .
  • Physicochemical Properties: Solubility: The hydrochloride salts (e.g., 3,3,6-trimethylpiperazin-2-one hydrochloride) show improved aqueous solubility compared to non-ionic forms, critical for drug formulation . Stereochemistry: The (3R)-configured fluoromethylphenyl derivative () highlights the role of chirality in biological activity, suggesting enantiopure synthesis may be necessary for optimal efficacy .

Biological Activity

3,5,6-Trimethylpiperazin-2-one (TMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of TMP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14N2OC_7H_{14}N_2O and is characterized by a piperazine ring with three methyl groups at positions 3, 5, and 6. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

TMP exhibits various mechanisms of action, which include:

  • GABA Receptor Modulation : TMP has been identified as a GABA receptor agonist. It binds to muscle membrane GABA receptors, leading to hyperpolarization of nerve endings. This action may contribute to its potential neuroprotective effects.
  • Antimicrobial Activity : Research indicates that TMP possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antitumor Effects : TMP has been investigated for its role in inhibiting tumor cell proliferation. It may interfere with specific signaling pathways involved in cancer cell survival and proliferation.

Biological Activities

The biological activities of TMP can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntitumorInhibits proliferation of tumor cells through multiple pathways.
NeuroprotectiveModulates GABA receptors, potentially offering protective effects in neurodegeneration.
Enzyme InhibitionShows potential as an inhibitor for certain kinases involved in cancer signaling.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that TMP exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
  • Cancer Research : In vitro studies have shown that TMP can inhibit the growth of various cancer cell lines. For instance, it was effective against human breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacology : Research indicates that compounds similar to TMP can enhance GABAergic neurotransmission, which may have implications for treating anxiety disorders and epilepsy .

Safety and Toxicity

While TMP shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects and potential side effects in humans .

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